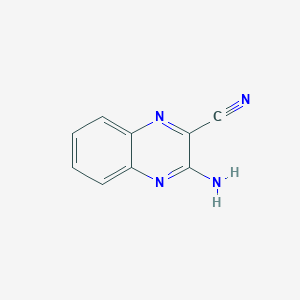

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCESZATUMTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Aminoquinoxaline-2-carbonitrile 1,4-Dioxides via the Beirut Reaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline 1,4-dioxides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial, antitumor, and antiparasitic properties.[1][2][3] The presence of the N-oxide moieties is crucial, often conferring hypoxia-selective cytotoxicity, a highly desirable trait for developing drugs against solid tumors.[1][4] Among this class, 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide stands out as a foundational structure for potent therapeutic agents, particularly against Mycobacterium tuberculosis and various parasites.[5][6]

The most significant and versatile preparative method for synthesizing this heterocyclic system is the Beirut reaction. First described in 1965 by M.J. Haddadin and C.H. Issidorides, this reaction provides a direct and efficient pathway by condensing benzofuroxans with active methylene compounds.[5][7] This guide offers a deep dive into the Beirut reaction, elucidating its mechanism, providing a detailed and validated experimental protocol, discussing key optimization parameters, and exploring the applications of the resulting compounds in modern drug development.

The Beirut Reaction: Mechanistic Insights

The Beirut reaction is a powerful tool for heterocyclic synthesis, fundamentally involving the reaction between a benzofuroxan (also known as benzofurazan-1-oxide) and a nucleophile generated from an active methylene compound. In the synthesis of our target molecule, the active methylene source is malononitrile, which possesses two electron-withdrawing nitrile groups that render the central methylene protons highly acidic.

Causality of the Mechanism: The reaction's efficiency hinges on two key factors:

-

Electrophilicity of Benzofuroxan: The nitrogen atoms within the benzofuroxan ring system are electron-deficient and thus highly susceptible to nucleophilic attack.

-

Nucleophilicity of the Carbanion: The use of a base readily deprotonates the active methylene compound (malononitrile), creating a potent carbon-based nucleophile (a carbanion or enolate ion).

The generally accepted mechanism proceeds through the following stages:[1][5]

-

Carbanion Formation: A base (e.g., triethylamine, potassium hydroxide) abstracts a proton from malononitrile to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks one of the electrophilic nitrogen atoms of the benzofuroxan ring, leading to the formation of an intermediate adduct.

-

Furoxan Ring Opening: The newly formed intermediate undergoes a rearrangement that results in the opening of the five-membered furoxan ring to form an open-chain nitroso-oxime intermediate.

-

Intramolecular Cyclization: The molecule then undergoes an intramolecular condensation. The nucleophilic nitrogen of the oxime attacks the carbon of the nitrile group, initiating the formation of the six-membered quinoxaline ring.

-

Dehydration and Aromatization: Subsequent elimination of a water molecule leads to the formation of the stable, aromatic this compound ring system.

Visualization: Proposed Reaction Mechanism

Caption: Figure 1: Proposed Mechanism of the Beirut Reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a reliable and reproducible method for the laboratory-scale synthesis of the title compound from commercially available starting materials.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Notes |

| Benzofuroxan | C₆H₄N₂O₂ | 136.11 | 480-96-6 | Starting material. Handle with care. |

| Malononitrile | CH₂(CN)₂ | 66.06 | 109-77-3 | Active methylene source. Toxic. |

| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 121-44-8 | Base catalyst. Use in a fume hood. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Solvent. Anhydrous grade preferred. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For washing/recrystallization. |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzofuroxan (1.36 g, 10 mmol) in 20 mL of DMF.

-

Addition of Reagents: To this solution, add malononitrile (0.66 g, 10 mmol). Stir the mixture for 5 minutes at room temperature to ensure homogeneity.

-

Initiation with Base: Slowly add triethylamine (2.1 mL, 15 mmol) to the mixture dropwise over 10 minutes using a syringe.

-

Experimental Insight: A slow, dropwise addition of the base is crucial to control the initial exothermic reaction and prevent the formation of side products. The reaction mixture will typically change color to a dark red or brown.

-

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the benzofuroxan spot has been consumed.

-

Product Precipitation: Once the reaction is complete, pour the dark reaction mixture into 100 mL of cold water with vigorous stirring. A yellow-orange precipitate of the crude product will form.

-

Isolation: Allow the suspension to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold water (3 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove residual DMF and unreacted starting materials.

-

Purification: The crude product is often of high purity. However, for analytical purposes, it can be further purified by recrystallization from glacial acetic acid or a mixture of DMF and water.

-

Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 75-90%.

Visualization: Experimental Workflow

Caption: Figure 3: The this compound core as a versatile scaffold.

References

- Time information in Beirut, LB, LB. (n.d.). Google.

- Buravchenko, G., & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

- The main approaches for the synthesis of quinoxaline 1,4-dioxides. (n.d.). ResearchGate.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). ResearchGate.

- Buravchenko, G. A., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC - NIH.

- Monge, A., et al. (2000). Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents. Journal of Medicinal Chemistry - ACS Publications.

- Abushanab, E. (1970). One-Step Synthesis of Quinoxaline 1,4-Dioxides and Related Compounds. Pfizer Inc.

- Son, J.-H., et al. (2021). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. PMC - NIH.

- Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. NIH.

- Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.

- Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship.org.

- Davis–Beirut reaction. (n.d.). Wikipedia.

- This compound derivatives, with (1-4).... (n.d.). ResearchGate.

- Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. (n.d.). ResearchGate.

- The reactions of benzofurazan 1-oxides with enamines. (n.d.). ResearchGate.

- Optimization of reaction conditions. a. (n.d.). ResearchGate.

- Haddadin, M. J., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. NIH.

- Son, J.-H., et al. (2021). Davis–Beirut reaction inspired nitroso Diels–Alder reaction. AUB ScholarWorks.

- Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. PMC - NIH.

- Buravchenko, G. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. NIH.

- Highlights on the chemistry of 2-Amino-3-cyano-quinoxaline 1, 4-dioxides and their derivatives. (n.d.). ResearchGate.

- Dotsenko, V., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI.

- Optimization of reaction conditions. (n.d.). ResearchGate.

- Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Semantic Scholar.

- Haddadin, M. J., & Issidorides, C. H. (1965). The reactions of benzofurazan 1-oxides with enamines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Dotsenko, V., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. ResearchGate.

- Wang, L., et al. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. PMC - NIH.

- Enamines. (n.d.). Master Organic Chemistry.

- 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. (n.d.). Chemistry LibreTexts.

Sources

- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Beirut Reaction for Quinoxaline-1,4-dioxides: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Beirut Reaction stands as a cornerstone in heterocyclic chemistry, providing an elegant and efficient pathway to quinoxaline-1,4-dioxides, a scaffold of profound interest in medicinal chemistry.[1][2][3] Developed in 1965 by M.J. Haddadin and C.H. Issidorides, this reaction involves the cycloaddition of a benzofuroxan (also known as benzofurazan oxide) with a nucleophilic partner, typically an enamine or an enolate derived from an active methylene compound.[2][4] The resulting quinoxaline-1,4-dioxide core is a privileged structure found in numerous therapeutic agents, valued for its broad spectrum of biological activities, including antibacterial, antitumor, antifungal, and antiparasitic properties.[1][5][6][7][8] This guide offers an in-depth exploration of the reaction's core mechanism, provides field-proven experimental insights, and details practical protocols for its successful implementation, aimed at professionals engaged in synthetic chemistry and drug discovery.

The Strategic Importance of Quinoxaline-1,4-dioxides

The quinoxaline-1,4-dioxide framework is not merely a synthetic curiosity; it is a critical pharmacophore. The two N-oxide groups are key to the biological properties of these molecules, often acting as pro-drugs that can be reduced by oxidoreductase enzymes present in hypoxic tumor cells or anaerobic bacteria.[1] This bioreductive activation mechanism confers selectivity, making these compounds potent agents against solid tumors under hypoxic conditions and various bacterial infections.[1][8] Derivatives such as carbadox, cyadox, and olaquindox have seen use as antimicrobial growth promoters in veterinary applications, underscoring the industrial relevance of this heterocyclic system.[4][9] The Beirut Reaction's ability to construct this complex, functionalized heterocyclic system in a single step makes it an indispensable tool for medicinal chemists.[4][9]

Core Mechanism: A Stepwise Dissection

The generally accepted mechanism of the Beirut Reaction is a logical sequence of nucleophilic addition, intramolecular cyclization, and elimination.[2][4] The reaction is typically catalyzed by a base, which generates the required enolate nucleophile from an active methylene compound (e.g., β-diketones, β-ketoesters, or malononitrile).[4]

The process unfolds in three primary stages:

-

Nucleophilic Attack: A base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate ion. This potent nucleophile then attacks one of the electrophilic nitrogen atoms of the benzofuroxan ring.[2][4] This initial addition opens the furoxan ring to form a key open-chain intermediate.[1][2]

-

Intramolecular Cyclization: The newly formed intermediate contains both a nucleophilic imino-oxide group and an electrophilic carbonyl (or equivalent) group. An intramolecular condensation occurs as the imino-oxide attacks the carbonyl carbon, leading to the formation of a six-membered dihydroquinoxaline ring.[4]

-

Aromatization via Elimination: The final step involves the elimination of a molecule of water (or an amine if starting from an enamine) from the dihydroquinoxaline intermediate.[4] This dehydration step results in the formation of the stable, aromatic quinoxaline-1,4-dioxide ring system.[1]

Visualizing the Mechanism

The following diagram illustrates the complete mechanistic pathway of the Beirut Reaction.

Caption: Generalized mechanism of the Beirut Reaction.

Field Insights & Protocol Validation

Causality in Experimental Design

The choice of base and solvent is critical and directly influences reaction efficiency and yield.

-

Base Selection: Stronger, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating less acidic substrates like malonic esters.[1][2] For more acidic β-diketones or β-ketonitriles, milder bases such as potassium carbonate (K2CO3), triethylamine (Et3N), or even gaseous ammonia can be sufficient.[3][4] The use of ammonia or primary amines can also lead to the formation of 2-aminoquinoxaline derivatives.[1]

-

Solvent System: Protic solvents like methanol or ethanol are commonly used, especially with bases like ammonia.[4] Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred when using strong bases like NaH to avoid quenching the base.[3][4][10]

Regioselectivity: A Key Challenge

A significant consideration for drug development professionals is the reaction's regioselectivity when using unsymmetrically substituted benzofuroxans. Monosubstituted benzofuroxans exist in a tautomeric equilibrium.[1] This means the initial nucleophilic attack can occur at two different nitrogen atoms, leading to a mixture of 6- and 7-substituted quinoxaline-1,4-dioxide regioisomers.[1]

-

Electronic Effects: The position of this equilibrium, and thus the major product isomer, is influenced by the electronic nature of the substituent on the benzofuroxan ring. Electron-withdrawing groups tend to favor the formation of the 6-substituted isomer, while electron-donating groups favor the 7-substituted product.[4] This predictability is crucial for designing syntheses of specific target molecules.

Experimental Protocols & Data

General Workflow for the Beirut Reaction

A self-validating protocol for the Beirut Reaction involves careful control of reagents and conditions, followed by rigorous characterization of the product.

Caption: Standard experimental workflow for synthesis and validation.

Exemplary Protocol: Synthesis of 2-Amino-3-cyanoquinoxaline-1,4-dioxide

This protocol is adapted from established methods for reacting benzofuroxan with active methylene nitriles.[1][2][3]

-

Reagent Preparation: In a suitable flask, dissolve benzofuroxan (1.0 eq) and malononitrile (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).

-

Base Addition: Cool the solution in an ice bath and add the base (e.g., potassium hydroxide, KOH, 1.5 eq) portion-wise while stirring. A dark color change is typically observed.

-

Reaction: Allow the reaction mixture to stir. Depending on the specific substrates, the reaction may be stirred at room temperature or kept at a lower temperature (e.g., in a freezer) for 24-72 hours.[3]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, dilute the reaction mixture with a cold protic solvent like ethanol or methanol. This will cause the product to precipitate out of the solution.[3]

-

Purification: Filter the solid precipitate, wash with cold solvent, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetic acid) to yield the analytically pure 2-amino-3-cyanoquinoxaline-1,4-dioxide.[3]

Data Summary: Representative Beirut Reactions

The following table summarizes various conditions reported for the Beirut Reaction, showcasing its versatility.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield | Reference |

| Benzofuroxan | Malononitrile | KOH or Et3N | DMF | 2-Amino-3-cyanoquinoxaline-1,4-dioxide | Good | [1][3] |

| Benzofuroxan | Malonic Ester | Sodium Hydride (NaH) | THF | 2-Hydroxy-3-carboethoxyquinoxaline-1,4-dioxide | High | [1][2] |

| Halogenated Benzofuroxan | Benzylacetone | Gaseous Ammonia | Methanol | 2-Benzyl-3-methyl-halogeno-quinoxaline-1,4-dioxide | Moderate | [4] |

| Benzofuroxan | Morpholinylcyclohexene | (None) | (None) | 2,3-Tetramethylenequinoxaline-1,4-dioxide | Moderate | [2] |

Conclusion

The Beirut Reaction is a powerful and enduring method for the synthesis of quinoxaline-1,4-dioxides. Its operational simplicity, tolerance of diverse functional groups, and direct access to a medicinally vital scaffold ensure its continued relevance. For researchers in drug development, a thorough understanding of its mechanism, particularly the factors governing regioselectivity, is paramount for the rational design of novel therapeutic agents. The protocols and data presented herein provide a solid, trustworthy foundation for leveraging this classic reaction to its fullest potential in the modern search for new medicines.

References

-

Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals (Basel, Switzerland), 16(8), 1174. [Link]

-

Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100. [Link]

-

Dotsenko, V. V., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings. [Link]

-

Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PubMed. [Link]

-

Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of the Beirut reaction. [Link]

-

Gomez-Caro, L., et al. (2011). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Química Nova. [Link]

-

Gali-Muhtasib, H. U., et al. (2001). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. ResearchGate. [Link]

-

Dotsenko, V. V., et al. (2020). (PDF) New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. ResearchGate. [Link]

-

Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Semantic Scholar. [Link]

-

Xu, Y., et al. (2009). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles | MDPI [mdpi.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. researchgate.net [researchgate.net]

- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Chemical properties of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

An In-depth Technical Guide to the Chemical Properties of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

Introduction

This compound is a heterocyclic aromatic N-oxide that has garnered significant attention in medicinal chemistry and drug development. As a member of the quinoxaline 1,4-di-N-oxides (QdNOs) class, it serves as a crucial scaffold for developing therapeutic agents, particularly those targeting hypoxic environments characteristic of solid tumors.[1][2][3] Its structural similarity to the clinical trial candidate Tirapazamine (TPZ) positions it as a lead compound for creating novel hypoxia-activated prodrugs.[4][5][6] The presence of two N-oxide groups, an amino group, and a nitrile group provides a rich chemical landscape for modification, enabling the synthesis of diverse derivatives with a wide spectrum of biological activities, including antitumoral, antimycobacterial, and antiprotozoal properties.[1][7][8]

This guide provides a comprehensive overview of the core chemical properties of this compound, focusing on its synthesis, reactivity, and the mechanistic basis for its biological applications. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Physicochemical Profile

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and biological interactions.

| Property | Value | Source |

| Chemical Formula | C₉H₆N₄O₂ | [9][10] |

| Molecular Weight | 202.17 g/mol | [9][10] |

| CAS Number | 23190-84-3 | [9][10] |

| IUPAC Name | 3-amino-1,4-dioxyquinoxaline-2-carbonitrile | [9][10] |

| Appearance | (Not specified in sources) | |

| Melting Point | (Not specified in sources) | |

| Solubility | Generally low in aqueous media | [7] |

Core Synthesis: The Beirut Reaction

The most significant and widely used method for synthesizing quinoxaline 1,4-dioxides, including the title compound, is the Beirut reaction.[11] This reaction involves the condensation of a benzofuroxan (a benzofurazan-N-oxide) with a compound containing an active methylene group, such as a β-keto-nitrile or malononitrile.[11][12]

In the synthesis of this compound, benzofuroxan reacts with malononitrile in the presence of a base catalyst. The mechanism proceeds via nucleophilic attack of the malononitrile carbanion on the benzofuroxan ring, followed by cyclization and rearrangement to yield the stable quinoxaline di-N-oxide structure.[11]

Sources

- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tirapazamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinoxaline-2-carbonitrile, 3-amino-, 1,4-dioxide [webbook.nist.gov]

- 10. Quinoxaline-2-carbonitrile, 3-amino-, 1,4-dioxide [webbook.nist.gov]

- 11. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide stands as a significant scaffold in medicinal chemistry, primarily recognized for its potential as a hypoxic selective anti-tumor agent. A thorough understanding of its molecular structure is paramount for the rational design of novel therapeutics and for quality control in synthetic processes. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the experimental methodologies, detailed data interpretation, and the causal relationships behind the observed spectral features, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of Spectroscopic Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For this compound, a heterocyclic compound with a rich electronic landscape, spectroscopic techniques provide an indispensable toolkit for elucidating its precise molecular architecture. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups and their vibrational modes, and Mass Spectrometry determines the exact molecular weight and fragmentation patterns.

This guide will systematically dissect the spectroscopic signature of this compound, providing a foundational understanding for its application in medicinal chemistry. The synthesis of this compound is most commonly achieved through the Beirut reaction, a cyclization of benzofuroxans with active methylene compounds like malononitrile.[1] The structural confirmation of the resulting product is heavily reliant on the spectroscopic methods detailed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The use of DMSO-d₆ is advantageous due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a controlled temperature, often 303 K, to ensure spectral consistency.

Data Interpretation:

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 7.5 | Multiplet | 4H | Aromatic Protons (H-5, H-6, H-7, H-8) |

| ~7.3 | Broad Singlet | 2H | Amino Protons (-NH₂) |

Causality Behind the Chemical Shifts: The aromatic protons are expected to resonate in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the N-oxide and cyano groups. The amino group protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct peak. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve a satisfactory signal-to-noise ratio.

Data Interpretation:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 140 | C-3, C-4a, C-8a |

| ~135 - 120 | C-5, C-6, C-7, C-8 |

| ~115 | C-2 (cyano group) |

| ~110 | C-2 |

Causality Behind the Chemical Shifts: The quaternary carbons C-3, C-4a, and C-8a are expected to be the most downfield due to their attachment to electronegative nitrogen and oxygen atoms. The carbons of the benzene ring (C-5 to C-8) will resonate in the typical aromatic region. The carbon of the cyano group (C-2') will appear in the characteristic nitrile region around 115 ppm. The carbon atom C-2, attached to the cyano group, is also expected in a relatively upfield region for a pyrazine ring carbon due to the shielding effects of the nitrile.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

The IR spectrum of solid this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The IR spectrum will be characterized by absorption bands corresponding to the stretching and bending vibrations of the N-H (amino), C≡N (nitrile), N-O (N-oxide), and C=N/C=C (aromatic) bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch | Amino (-NH₂) |

| 2230 - 2210 | C≡N stretch | Nitrile (-CN) |

| 1620 - 1580 | N-H bend | Amino (-NH₂) |

| 1600 - 1450 | C=N and C=C stretch | Quinoxaline ring |

| 1350 - 1250 | N-O stretch | N-oxide (N→O) |

Field-Proven Insights: The sharp, intense band around 2220 cm⁻¹ is a definitive indicator of the nitrile group. The presence of two N-oxide groups is confirmed by the strong absorption in the 1350-1250 cm⁻¹ region. The N-H stretching vibrations of the primary amine will appear as a pair of bands in the 3450-3300 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol:

High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) is the preferred method for accurate mass determination. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Data Interpretation:

The primary piece of information obtained from the mass spectrum is the molecular ion peak [M+H]⁺, which corresponds to the protonated molecule.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

| [C₉H₆N₄O₂ + H]⁺ | 203.0569 | Consistent with calculated value |

Fragmentation Analysis: Under tandem mass spectrometry (MS/MS) conditions, the molecular ion can be fragmented to produce smaller, characteristic ions. The fragmentation of quinoxaline 1,4-dioxides often involves the loss of the N-oxide oxygen atoms and cleavage of the pyrazine ring. This fragmentation data is crucial for confirming the identity of the compound and for structural isomer differentiation.

Integrated Spectroscopic Analysis: A Holistic View of the Molecule

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a self-validating and unambiguous structural assignment for this compound.

Workflow for Structural Confirmation:

Sources

The Unseen Arsenal: A Technical Guide to the Biological Activities of 3-Aminoquinoxaline-2-carbonitrile 1,4-Dioxide Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Flatland of Structure – A Glimpse into a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures," demonstrating a remarkable capacity to interact with a multitude of biological targets. The quinoxaline ring system, particularly when adorned with N-oxide functionalities, represents one such scaffold. This guide delves into a specific, potent subclass: the 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide derivatives. Our exploration is not a mere cataloging of activities but a deep dive into the causality of their biological effects, the elegance of their chemical design, and the practical methodologies for their evaluation. As we navigate through their synthesis, multifaceted bioactivities, and mechanisms of action, we aim to equip you, the researcher, with the foundational knowledge and technical insights necessary to harness the full potential of this remarkable chemical series.

I. The Genesis of a Scaffold: Synthesis of this compound Derivatives

The primary and most historically significant route to the synthesis of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides is the Beirut reaction . This elegant condensation reaction, first described in 1965, involves the reaction of a benzofuroxan (a benzofurazan-1-oxide) with a compound containing an active methylene group, in this case, malononitrile.[1][2]

The causality behind the choice of benzofuroxan lies in its electronic nature. The N-oxide moieties render the nitrogen atoms of the furoxan ring electrophilic, making them susceptible to nucleophilic attack by the carbanion generated from malononitrile in the presence of a base. This initiates a cascade of ring-opening and recyclization steps to form the quinoxaline 1,4-dioxide ring system.

A generalized synthetic scheme is as follows:

Caption: Generalized workflow for the Beirut reaction.

The versatility of this reaction allows for the introduction of various substituents on the benzene ring of the benzofuroxan precursor, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Further chemical modifications can be performed on the amino group at the 3-position, such as acylation, to further explore the chemical space and modulate biological activity.[3]

II. A Spectrum of Hostility: The Diverse Biological Activities

The this compound scaffold is a veritable Swiss Army knife of bioactivity, exhibiting potent effects against a wide array of pathogens and disease states. The presence of the two N-oxide groups is a critical determinant of their pharmaceutical properties.[1][3] These derivatives often act as prodrugs, undergoing bioreduction in specific cellular environments to exert their cytotoxic effects.[3]

A. The War on Microbes: Antimicrobial Prowess

Quinoxaline 1,4-dioxides have a long history as antibacterial agents.[3] Their mechanism of action is often linked to the generation of reactive oxygen species (ROS) following bioreduction of the N-oxide groups, which leads to DNA damage and inhibition of DNA and RNA synthesis in bacterial cells.[3][4]

Table 1: Representative Antibacterial Activity of this compound Derivatives

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| 1 | 6,7-dichloro | Mycobacterium tuberculosis H37Rv | 0.89 | [1] |

| 2 | 6,7-difluoro | Mycobacterium tuberculosis H37Rv | 0.42 | [1] |

| 3 | Unsubstituted | Staphylococcus aureus | 8 | [5] |

| 4 | 7-methyl | Escherichia coli | 16 | [6] |

B. Targeting the Hypoxic Niche: Anticancer Activity

A hallmark of many solid tumors is the presence of hypoxic (low oxygen) regions. This unique microenvironment is a key driver of tumor progression, metastasis, and resistance to conventional therapies. This compound derivatives have emerged as highly promising hypoxia-selective cytotoxins.[7]

Under hypoxic conditions, these compounds are preferentially reduced by cellular reductases to form radical species that induce DNA damage and apoptosis.[7] This selective activation in the tumor microenvironment minimizes toxicity to healthy, well-oxygenated tissues. A key target in this process is the Hypoxia-Inducible Factor 1α (HIF-1α) , a master regulator of the cellular response to hypoxia. Several quinoxaline-1,4-dioxide derivatives have been shown to suppress HIF-1α activity.[7][8][9]

Table 2: Hypoxic Cytotoxicity of Selected Quinoxaline Derivatives

| Compound ID | Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| 9h | SMMC-7721 | >50 | 0.76 | >65.8 | [10][11] |

| 14a | MCF-7 | 12.5 | 2.5 | 5.0 | [12] |

| 14b | K562 | 2.8 | 0.9 | 3.1 | [12] |

C. A Global Threat: Antiparasitic Applications

Parasitic diseases, including malaria, trypanosomiasis, and leishmaniasis, continue to plague vast populations worldwide. The this compound scaffold has demonstrated significant potential in the development of novel antiparasitic agents.[1] The mechanism of action is thought to be similar to their antibacterial and anticancer effects, involving bioreduction and oxidative stress within the parasite.

Coordination of these quinoxaline derivatives with metal ions, such as antimony(III), has been shown to enhance their anti-Trypanosoma cruzi activity.[13][14]

III. Unraveling the "How": Mechanisms of Action

The biological activities of this compound derivatives are intrinsically linked to their unique chemical structure, particularly the N-oxide functionalities.

A. The Bioreductive Activation Cascade

The central paradigm of their mechanism is bioreductive activation . In environments with low oxygen tension, such as in anaerobic bacteria or the core of solid tumors, cellular reductases (e.g., NADPH-cytochrome P450 reductase) donate electrons to the N-oxide groups. This one-electron reduction generates a radical anion, which can then undergo a series of reactions to produce cytotoxic reactive oxygen species (ROS), leading to DNA strand breaks and ultimately, cell death.[3][4]

Caption: Bioreductive activation of quinoxaline 1,4-dioxides.

B. Modulation of Key Signaling Pathways

Beyond direct DNA damage, these derivatives can modulate critical cellular signaling pathways.

-

Inhibition of HIF-1α Signaling: Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis. Several quinoxaline 1,4-dioxides have been shown to inhibit the accumulation and activity of HIF-1α, thereby blocking these pro-tumorigenic processes.[7][8]

Caption: Inhibition of the HIF-1α signaling pathway.

-

Suppression of TLR4 Signaling: Toll-like receptor 4 (TLR4) is a key component of the innate immune system that can trigger inflammatory responses. Some quinoxaline derivatives have been found to suppress TLR4 signaling pathways, suggesting their potential as anti-inflammatory agents.[1][13] This involves the downregulation of key signaling molecules like MyD88 and TRIF, leading to reduced production of pro-inflammatory cytokines.[1][13]

Caption: Suppression of the TLR4 signaling pathway.

IV. In the Laboratory: Essential Experimental Protocols

To ensure the scientific integrity and reproducibility of research in this field, standardized and well-validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays.

A. Protocol for In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours) of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Caption: Workflow for MIC determination.

B. Protocol for In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (blank).

-

For hypoxia studies, place the plate in a hypoxic chamber (1% O₂) for the desired incubation period (e.g., 48-72 hours). For normoxic studies, incubate under standard conditions.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

V. Concluding Remarks and Future Directions

The this compound derivatives represent a compelling and versatile scaffold for the development of new therapeutic agents. Their multifaceted biological activities, coupled with a hypoxia-selective mechanism of action, position them as prime candidates for tackling challenging diseases such as drug-resistant bacterial infections and solid tumors. The synthetic accessibility via the Beirut reaction allows for extensive structural modifications, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets of these compounds beyond their DNA-damaging effects. A deeper understanding of their interactions with specific cellular reductases and their impact on various signaling pathways will be crucial for rational drug design. Furthermore, in vivo studies are essential to validate the promising in vitro activities and to assess the safety and efficacy of these compounds in preclinical models. The journey from a privileged scaffold to a life-saving therapeutic is arduous, but for the this compound derivatives, the path is well-lit with scientific promise.

VI. References

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals.

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.

-

This compound derivatives, with (1-4) and without (5-7) trypanosomicidal activity, and some of their corresponding metallic complexes (8-10). ResearchGate.

-

Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. Molecules.

-

Coordination of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides to antimony(III) as a strategy for anti-Trypanosoma cruzi activity improvement. Medicinal Chemistry Research.

-

Synthesis and biological evaluation of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives as hypoxic selective anti-tumor agents. PubMed.

-

Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances.

-

Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug re. RSC Publishing.

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC - NIH.

-

A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways. ResearchGate.

-

A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways. PMC - NIH.

-

Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. The Journal of Clinical Investigation.

-

A schematic representation of the HIF-1α signaling pathway. ResearchGate.

-

Hypoxia-inducible factor 1α (HIF-1α) signaling pathway. The figure... ResearchGate.

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology.

-

HIF-1 signaling pathway. Cusabio.

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Brazilian Journal of Pharmaceutical Sciences.

-

Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. Benchchem.

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Current Protocols in Toxicology.

-

Application Notes and Protocols for the Evaluation of Chemical Compounds in Parasite Inhibition Assays. Benchchem.

-

Application Notes and Protocols for In Vitro Assay Development of Novel Anti-parasitic Compounds. Benchchem.

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules.

-

Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. PubMed.

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules.

-

Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Publishing.

-

Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. PubMed.

-

TLR4 signaling pathway. Cusabio.

-

The simplified overview of TLR4 signaling pathway cascade. ResearchGate.

-

Schematic diagram of TLR4 signaling pathways. MyD88 and TRIF-mediated... ResearchGate.

-

Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. Taylor & Francis Online.

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. PMC - NIH.

-

QSAR analysis for quinoxaline-2-carboxylate 1,4-di-N-oxides as anti-mycobacterial agents. ScienceDirect.

-

Anti- Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di- N-Oxide. PubMed.

-

In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. MDPI.

-

Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Cureus.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]

- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cel ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07978F [pubs.rsc.org]

- 9. Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminoquinoxaline-2-carbonitrile 1,4-Dioxide Derivatives as Hypoxia-Activated Prodrugs: A Technical Guide on Banoxantrone (AQ4N)

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Exploiting the Tumor Microenvironment

Solid tumors are characterized by a chaotic and poorly formed vasculature, leading to regions of low oxygen concentration, or hypoxia.[1][2] This hypoxic environment presents a significant challenge to conventional cancer therapies, as it contributes to resistance to both radiotherapy and many chemotherapeutic agents.[2] However, this unique feature of the tumor microenvironment also offers a therapeutic window for the development of targeted prodrugs that are selectively activated under hypoxic conditions. This guide provides a comprehensive technical overview of one such agent, banoxantrone, also known as AQ4N, a hypoxia-activated prodrug that has undergone clinical investigation.[1] While AQ4N is an alkylaminoanthraquinone di-N-oxide, it exemplifies the principles of hypoxia-activated prodrugs derived from heterocyclic N-oxides, a class that includes 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides.[3][4]

The Rationale for Hypoxia-Activated Prodrugs

The core concept behind hypoxia-activated prodrugs (HAPs) is the selective conversion of a relatively non-toxic agent into a potent cytotoxin specifically within the hypoxic regions of a tumor. This targeted activation is designed to spare well-oxygenated, healthy tissues, thereby reducing systemic toxicity and improving the therapeutic index. The ideal HAP should possess the following characteristics:

-

Low toxicity in its prodrug form: Minimizing side effects in healthy, normoxic tissues.

-

Efficient and selective activation under hypoxic conditions: Ensuring targeted cytotoxicity.

-

A potent and stable active metabolite: Capable of inducing cell death in target tumor cells.

-

Favorable pharmacokinetic properties: Allowing for effective delivery to the tumor site.

-

Synergy with other cancer therapies: Enhancing the efficacy of standard treatments like radiation and chemotherapy.

Banoxantrone (AQ4N): A Case Study

Banoxantrone (AQ4N) is a first-in-class bioreductive prodrug designed to be activated in hypoxic environments.[1][5] It is a di-N-oxide derivative of an alkylaminoanthraquinone.[6] In its prodrug state, AQ4N has minimal cytotoxicity.[6][7] However, under hypoxic conditions, it undergoes a two-step enzymatic reduction to its highly cytotoxic metabolite, AQ4.[1][8][9]

Mechanism of Action: From Inert Prodrug to Potent Cytotoxin

The activation of AQ4N is a multi-step process that occurs preferentially in the oxygen-deprived environment of solid tumors.

-

Bioreduction: The conversion of AQ4N to its active form is catalyzed by various intracellular reductases, most notably members of the cytochrome P450 (CYP) family.[1][8][10] Studies have implicated several CYP isoforms, including CYP3A4, CYP2S1, and CYP2W1, in the reduction of AQ4N.[10][11] This reduction occurs in a stepwise manner, first forming a mono-N-oxide intermediate (AQ4M) and then the fully reduced, active cytotoxic agent, AQ4.[8][9]

-

DNA Intercalation and Topoisomerase II Inhibition: The active metabolite, AQ4, is a potent DNA intercalator and a topoisomerase II inhibitor.[1][6][12] DNA intercalators are molecules that insert themselves between the base pairs of the DNA double helix, disrupting its structure and function.[13][14][15] By inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair, AQ4 induces DNA damage and ultimately leads to tumor cell death.[1][16]

The selective activation of AQ4N in hypoxic regions has been demonstrated in both preclinical and clinical studies, with AQ4 preferentially accumulating in tumors compared to normal tissues.[1][2]

Visualizing the Activation and Action of AQ4N

The following diagram illustrates the hypoxia-activated bio-conversion of AQ4N and its subsequent mechanism of action.

Caption: Mechanism of AQ4N activation in hypoxic tumors.

Preclinical and Clinical Evidence

Extensive preclinical studies have demonstrated the potential of AQ4N as a hypoxia-activated prodrug. It has been shown to enhance the efficacy of both radiotherapy and conventional chemotherapy in various tumor models.[1][2][17] A key finding is that AQ4N penetrates deep into tumor tissues, complementing the often-limited distribution of other anticancer drugs.[6][18]

Phase I clinical trials have confirmed the selective activation of AQ4N in human solid tumors.[1][19] In these studies, the active metabolite AQ4 was detected at significantly higher concentrations in tumor tissue compared to adjacent normal tissue.[1] Furthermore, the distribution of AQ4 was found to co-localize with hypoxic regions within the tumors, as identified by the hypoxia marker Glut-1.[1] These trials also established a favorable safety profile for AQ4N, with manageable side effects.[1][20][21]

Pharmacokinetic Profile

Pharmacokinetic studies in both preclinical models and humans have been conducted to understand the absorption, distribution, metabolism, and excretion of AQ4N.[20][22] These studies have shown that AQ4N has predictable clearance and that plasma concentrations of the active metabolite AQ4 remain low, consistent with its targeted activation in hypoxic tissues.[20][22]

| Parameter | Value (in mice at 200 mg/kg) | Reference |

| AQ4N Cmax | 1171 µg/ml | [22] |

| AQ4N AUC | 247 µg/h/ml | [22] |

| AQ4N Terminal Half-life | 0.64 - 0.83 h | [22] |

| AQ4 Cmax | 3.7 µg/ml | [22] |

| AQ4 AUC | 3.54 µg/h/ml | [22] |

Table 1: Pharmacokinetic parameters of AQ4N and its active metabolite AQ4 in mice following intravenous administration.

Experimental Protocols for Evaluation

The evaluation of hypoxia-activated prodrugs like AQ4N requires specialized in vitro and in vivo models and analytical techniques.

In Vitro Assessment of Hypoxic Cytotoxicity

A critical step in the evaluation of a HAP is to determine its selective toxicity towards hypoxic cells.

Protocol: In Vitro Hypoxic Cytotoxicity Assay

-

Cell Culture: Culture the desired cancer cell line (e.g., H460 non-small-cell lung carcinoma) under standard cell culture conditions.[23]

-

Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Induction of Hypoxia: Place one set of plates in a hypoxic chamber (e.g., with 0.1% O2, 5% CO2, and balanced N2) for a predetermined period (e.g., 24 hours) to induce hypoxia. A parallel set of plates is maintained under normoxic conditions (21% O2).

-

Drug Treatment: Add serial dilutions of AQ4N to both the hypoxic and normoxic plates. Include a vehicle control.

-

Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) under their respective oxygen conditions.

-

Cytotoxicity Assessment: Determine cell viability using a standard assay such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is then calculated as IC50 (normoxic) / IC50 (hypoxic). A high HCR indicates greater selectivity for hypoxic cells.[23]

Workflow for Evaluating a Hypoxia-Activated Prodrug

The following diagram outlines a typical workflow for the preclinical evaluation of a HAP like AQ4N.

Caption: Preclinical evaluation workflow for HAPs.

In Vivo Models for Efficacy Testing

To assess the in vivo efficacy of AQ4N, tumor xenograft models are commonly used.[24][25]

Protocol: In Vivo Tumor Xenograft Study

-

Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Calu-6 or RT112) into the flank of each mouse.[24]

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment Groups: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, AQ4N alone, radiation alone, AQ4N + radiation).[24][25]

-

Drug Administration: Administer AQ4N via an appropriate route (e.g., intravenous or intraperitoneal injection).[25]

-

Radiotherapy (if applicable): Deliver a specified dose of radiation to the tumors.[24][25]

-

Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is often tumor growth delay or regression.[24]

-

Tissue Analysis: At the end of the study, tumors can be excised for analysis of AQ4N and AQ4 levels, as well as for immunohistochemical analysis of hypoxia markers.[24]

Analytical Methods for Detection

Accurate quantification of AQ4N and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[1][26]

Protocol: Sample Preparation and LC-MS/MS Analysis

-

Sample Collection: Collect plasma or tissue samples from treated animals or patients.

-

Extraction: Extract AQ4N and AQ4 from the biological matrix. For tissue samples, this typically involves homogenization in a solvent such as methanol.[1] For plasma, protein precipitation with a solvent like methanol is a common method.[26]

-

Chromatographic Separation: Separate AQ4N, AQ4, and any internal standard using a reversed-phase HPLC column.[26]

-

Mass Spectrometric Detection: Detect and quantify the analytes using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1]

-

Quantification: Generate a standard curve using known concentrations of AQ4N and AQ4 to quantify the levels in the unknown samples. The lower limit of quantification for AQ4 is typically in the low ng/mL range.[1]

Future Directions and Conclusion

Hypoxia-activated prodrugs like banoxantrone represent a promising strategy for targeting the resistant fraction of solid tumors. The successful clinical demonstration of selective tumor activation of AQ4N provides strong validation for this approach.[1] Future research in this area may focus on:

-

Development of next-generation HAPs: With improved hypoxic selectivity and potency.

-

Identification of predictive biomarkers: To select patients most likely to respond to HAP therapy.

-

Novel combination strategies: Exploring the synergy of HAPs with other targeted therapies and immunotherapies.

References

-

Albertella, M. R., et al. (2008). Hypoxia-Selective Targeting by the Bioreductive Prodrug AQ4N in Patients with Solid Tumors: Results of a Phase I Study. Clinical Cancer Research, 14(4), 1098-1104. [Link]

-

Tredan, O., et al. (2009). The hypoxia-activated ProDrug AQ4N penetrates deeply in tumor tissues and complements the limited distribution of mitoxantrone. Cancer Research, 69(3), 940-947. [Link]

-

Meng, F., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology, 11, 647902. [Link]

-

Raleigh, S. M., et al. (1999). Rat cytochromes P450 (CYP) specifically contribute to the reductive bioactivation of AQ4N, an alkylaminoanthraquinone-di-N-oxide anticancer prodrug. Xenobiotica, 29(11), 1115-1122. [Link]

-

Tredan, O., et al. (2009). The Hypoxia-Activated ProDrug AQ4N Penetrates Deeply in Tumor Tissues and Complements the Limited Distribution of Mitoxantrone. Cancer Research, 69(3), 940-947. [Link]

-

Raleigh, S. M., et al. (1998). Involvement of human cytochromes P450 (CYP) in the reductive metabolism of AQ4N, a hypoxia activated anthraquinone di-N-oxide prodrug. International Journal of Radiation Oncology, Biology, Physics, 42(4), 765-769. [Link]

-

Nishida, C. R., et al. (2010). Efficient Hypoxic Activation of the Anticancer Agent AQ4N by CYP2S1 and CYP2W1. Drug Metabolism and Disposition, 38(12), 2233-2239. [Link]

-

Swaine, D. J., et al. (2001). A preclinical pharmacokinetic study of the bioreductive drug AQ4N. Cancer Chemotherapy and Pharmacology, 47(1), 11-18. [Link]

-

Patterson, L. H., & McKeown, S. R. (2000). AQ4N: a new approach to hypoxia-activated cancer chemotherapy. British Journal of Cancer, 83(12), 1589-1593. [Link]

-

Lalani, A. S., et al. (2011). Impact of Tumor Blood Flow Modulation on Tumor Sensitivity to the Bioreductive Drug Banoxantrone. Journal of Pharmacology and Experimental Therapeutics, 337(3), 819-828. [Link]

-

Patterson, L. H., & McKeown, S. R. (2000). AQ4N: a new approach to hypoxia-activated cancer chemotherapy. British Journal of Cancer, 83(12), 1589-1593. [Link]

-

Zarranz, B., et al. (2020). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 25(18), 4136. [Link]

-

Steward, W. P., et al. (2007). The use of pharmacokinetic and pharmacodynamic end points to determine the dose of AQ4N, a novel hypoxic cell cytotoxin, given with fractionated radiotherapy in a phase I study. Annals of Oncology, 18(6), 1098-1103. [Link]

-

Chen, L., et al. (2018). Theranostic Liposomes with Hypoxia-Activated Prodrug to Effectively Destruct Hypoxic Tumors Post-Photodynamic Therapy. Theranostics, 8(15), 4121-4133. [Link]

-

Kioi, M., et al. (2016). In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis. Journal of Visualized Experiments, (111), 53939. [Link]

-

Swaine, D. J., et al. (2000). High-performance liquid chromatographic analysis of AQ4N, an alkylaminoanthraquinone N-oxide. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 109-115. [Link]

-

Steward, W. P., et al. (2007). The use of pharmacokinetic and pharmacodynamic end points to determine the dose of AQ4N, a novel hypoxic cell cytotoxin, given with fractionated radiotherapy in a phase I study. Annals of Oncology, 18(6), 1098-1103. [Link]

-

Patterson, L. H. (2002). Bioreductively activated antitumor N-oxides: the case of AQ4N, a unique approach to hypoxia-activated cancer chemotherapy. Drug Metabolism Reviews, 34(3), 581-592. [Link]

-

Steward, W. P., et al. (2005). The use of pharmacokinetic and pharmacodynamic endpoints to determine dose of AQ4N given with radiotherapy (RT). Journal of Clinical Oncology, 23(16_suppl), 2062. [Link]

-

National Cancer Institute. (n.d.). Definition of banoxantrone. In NCI Drug Dictionary. Retrieved from [Link]

-

Raleigh, S. M., et al. (1999). Rat cytochromes P450 (CYP) specifically contribute to the reductive bioactivation of AQ4N, an alkylaminoanthraquinone-di-N-oxide anticancer prodrug. Xenobiotica, 29(11), 1115-1122. [Link]

-

Williams, K. J., et al. (2009). In vivo activation of the hypoxia-targeted cytotoxin AQ4N in human tumor xenografts. Molecular Cancer Therapeutics, 8(12), 3266-3275. [Link]

-

National Center for Biotechnology Information. (n.d.). Banoxantrone. In PubChem Compound Summary for CID 9955116. Retrieved from [Link]

-

Sarantopoulos, J., et al. (2006). Banoxantrone (AQ4N), tissue CYP 450 targeted prodrug: The results of a phase I study using an accelerated dose escalation. Journal of Clinical Oncology, 24(18_suppl), 2011. [Link]

-

Kioi, M., et al. (2016). In Vivo Model for Testing Effect of Hypoxia on Tumor Metastasis. Journal of Visualized Experiments, (111), 53939. [Link]

-

Graves, E. E., et al. (2010). Hypoxia in Models of Lung Cancer: Implications for Targeted Therapeutics. Clinical Cancer Research, 16(19), 4843-4852. [Link]

-

Tredan, O., et al. (2007). AQ4N, a prodrug activated under hypoxic conditions results in complementary drug distribution and increased therapeutic activity when administered with mitoxantrone or doxorubicin in solid tumors. Molecular Cancer Therapeutics, 6(11_Supplement), A79. [Link]

-

Graves, E. E., et al. (2010). Hypoxia in Models of Lung Cancer: Implications for Targeted Therapeutics. Clinical Cancer Research, 16(19), 4843-4852. [Link]

-

Lalani, A. S., et al. (2011). Impact of tumor blood flow modulation on tumor sensitivity to the bioreductive drug banoxantrone. Journal of Pharmacology and Experimental Therapeutics, 337(3), 819-828. [Link]

-

Peeters, S. G. J. A., et al. (2016). How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research. Contrast Media & Molecular Imaging, 11(5), 345-357. [Link]

-

Sotomayor, L. S., et al. (2012). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Current Medicinal Chemistry, 19(26), 4485-4505. [Link]

-

Wang, L., et al. (2015). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. Molecules, 20(3), 4899-4913. [Link]

-

ResearchGate. (n.d.). 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide derivatives, with (1-4)... Retrieved from [Link]

-

Belskaya, O. B., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug re. RSC Advances, 11(61), 38782-38795. [Link]

-

Albertella, M. R., et al. (2008). Hypoxia-selective targeting by the bioreductive prodrug AQ4N in patients with solid tumors: results of a phase I study. Clinical Cancer Research, 14(4), 1092-1097. [Link]

-

Swaine, D. J. (2000). High-performance liquid chromatographic analysis of AQ4N, an alkylaminoanthraquinone N-oxide. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 109-115. [Link]

-

Zarranz, B., et al. (2020). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 25(18), 4136. [Link]

-

BioChain. (2024, June 21). What are DNA intercalators and how do they work? Retrieved from [Link]

-

Sutton, J. N., et al. (2012). Examination of the distribution of the bioreductive drug AQ4N and its active metabolite AQ4 in solid tumours by imaging matrix-assisted laser desorption/ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 26(6), 647-656. [Link]

-

Proprep. (n.d.). How do intercalating agents work in the context of DNA structure and function, and what are their applications in research and medicine? Retrieved from [Link]

-

Wikipedia. (n.d.). Intercalation (biochemistry). Retrieved from [Link]

-

Pelaprat, D., et al. (1980). DNA intercalating compounds as potential antitumor agents. 2. Preparation and properties of 7H-pyridocarbazole dimers. Journal of Medicinal Chemistry, 23(12), 1336-1343. [Link]

-

Monge, A., et al. (1995). Hypoxia-selective agents derived from 2-quinoxalinecarbonitrile 1,4-di-N-oxides. 2. Journal of Medicinal Chemistry, 38(23), 4488-4493. [Link]

-

Belskaya, O. B., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(61), 38782-38795. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Banoxantrone | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Bioreductively activated antitumor N-oxides: the case of AQ4N, a unique approach to hypoxia-activated cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rat cytochromes P450 (CYP) specifically contribute to the reductive bioactivation of AQ4N, an alkylaminoanthraquinone-di-N-oxide anticancer prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 10. Involvement of human cytochromes P450 (CYP) in the reductive metabolism of AQ4N, a hypoxia activated anthraquinone di-N-oxide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Hypoxic Activation of the Anticancer Agent AQ4N by CYP2S1 and CYP2W1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AQ4 | topoisomerase II inhibitor | DNA intercalator| CAS 70476-63-0 | Buy AQ-4 from Supplier InvivoChem [invivochem.com]

- 13. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 14. proprep.com [proprep.com]

- 15. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 16. Facebook [cancer.gov]

- 17. AQ4N: a new approach to hypoxia-activated cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The hypoxia-activated ProDrug AQ4N penetrates deeply in tumor tissues and complements the limited distribution of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hypoxia-selective targeting by the bioreductive prodrug AQ4N in patients with solid tumors: results of a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 21. The use of pharmacokinetic and pharmacodynamic end points to determine the dose of AQ4N, a novel hypoxic cell cytotoxin, given with fractionated radiotherapy in a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] A preclinical pharmacokinetic study of the bioreductive drug AQ4N. | Semantic Scholar [semanticscholar.org]

- 23. Impact of Tumor Blood Flow Modulation on Tumor Sensitivity to the Bioreductive Drug Banoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. medchemexpress.com [medchemexpress.com]

- 26. High-performance liquid chromatographic analysis of AQ4N, an alkylaminoanthraquinone N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial spectrum of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide

An In-Depth Technical Guide to the Antimicrobial Spectrum of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide and its Derivatives

Abstract